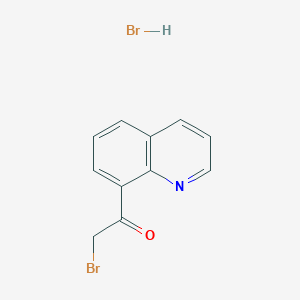

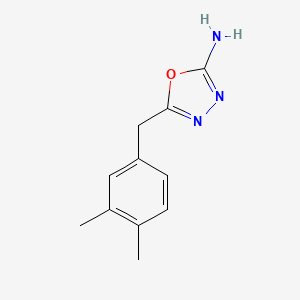

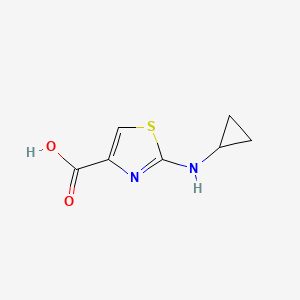

![molecular formula C13H12N4S B1519847 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1177328-03-8](/img/structure/B1519847.png)

2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents under different conditions . For example, one study carried out the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields using dimethyl formamide as a solvent .Molecular Structure Analysis

Benzothiazole is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized via a reaction mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .Physical And Chemical Properties Analysis

The physical and chemical properties of a benzothiazole derivative would depend on its specific structure. For instance, one N’-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide derivative was reported as a yellow solid with a melting point of 242–244 °C .Aplicaciones Científicas De Investigación

Metal Complexation for Biological Studies

This compound has been utilized in the synthesis of metal complexes with Cu (II), Co (II), Ni (II), Zn (II), and Cd (II) . These complexes have been explored for their potential as biological agents. They have shown significant results in DPPH radical scavenging activities and moderate to good anticancer activity against various cell lines, indicating their promise in therapeutic applications .

Anticonvulsant Activity

Benzothiazole derivatives, including this compound, have been evaluated for their anticonvulsant properties. They have shown promising results in the 6 Hz psychomotor seizure test , which is crucial for the development of new antiepileptic drugs. These compounds have also demonstrated good binding properties with molecular targets related to epilepsy .

Optical Material Applications

The structural framework of benzothiazole derivatives makes them suitable for use as ligands in optical materials. They have potential applications in the development of fibroblast growth factor antagonists , autotaxin inhibitors , and inhibitors of various enzymes like cytosolic phospholipase A2α , which are important in the field of medicinal chemistry .

Drug Discovery and Development

Compounds with the benzothiazole moiety have a wide range of applications in drug discovery. They have been associated with the treatment of diseases such as diabetes, epilepsy, inflammation, amyotrophic lateral sclerosis, analgesia, tuberculosis , and viral infections . This highlights the compound’s versatility in contributing to the development of new therapeutic agents .

Catalyst or Ligand in Organic Synthesis

The compound can serve as a catalyst or ligand in organic synthesis reactions. Its use facilitates the progress of various chemical reactions, making it valuable in the field of drug synthesis and organic synthesis . It holds application value as a research material or raw material in these domains .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c14-12-8-4-3-6-9(8)16-17(12)13-15-10-5-1-2-7-11(10)18-13/h1-2,5,7H,3-4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHCMHKDOYLGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

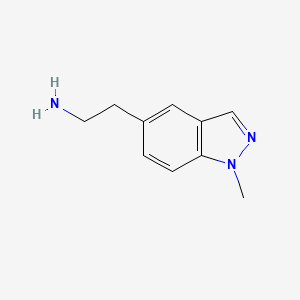

![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)

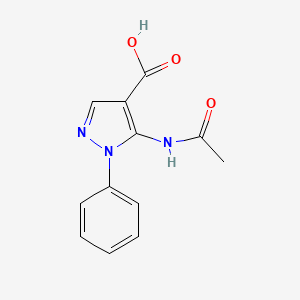

![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)

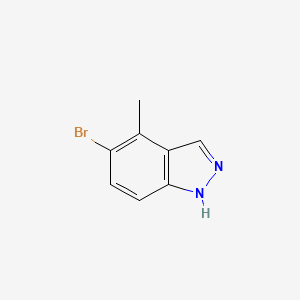

![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)

![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)

![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)